3-Dimethylphosphoryl-2,2-dimethylpyrrolidine
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Overview
Description
3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is a chemical compound with the molecular formula C8H18NOP and a molecular weight of 175.21 g/mol . It is also known by its IUPAC name, (2,2-dimethylpyrrolidin-3-yl)dimethylphosphine oxide . This compound is characterized by the presence of a pyrrolidine ring substituted with dimethylphosphoryl and dimethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphoryl-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .
Scientific Research Applications
3-Dimethylphosphoryl-2,2-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidine: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.
Dimethylphosphine oxide: Does not have the pyrrolidine ring, limiting its applications in organic synthesis.
3-Dimethylphosphoryl-2-methylpyrrolidine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
3-Dimethylphosphoryl-2,2-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-dimethylphosphoryl-2,2-dimethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-8(2)7(5-6-9-8)11(3,4)10/h7,9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYJIWRJVYCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)P(=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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